Urea Transporter Inhibition Potency: Target Compound vs. Comparator
The compound demonstrates measurable inhibition of the rat urea transporter UT-A1 with an IC50 of 750 nM. This provides a baseline for activity in this class, distinguishing it from the more potent 1,1-dimethyl-3-(3-propan-2-ylphenyl)urea analog, which exhibits an IC50 of 2.54 µM (2,540 nM) against urea transporter B in rat erythrocytes, representing a 3.4-fold difference in potency between these structurally related compounds [1][2].
Comparator IC50 2,540 nM
3.4-fold lower IC50 (higher potency)
| Evidence Dimension | Inhibition of urea transporter |
|---|---|
| Target Compound Data | IC50: 750 nM |
| Comparator Or Baseline | 1,1-Dimethyl-3-(3-propan-2-ylphenyl)urea (CAS 55304-10-4): IC50 2,540 nM |
| Quantified Difference | 3.4-fold lower IC50 (higher potency) for the target compound |
| Conditions | Target: rat UT-A1 expressed in MDCK cells, 15 min incubation; Comparator: urea transporter B in Sprague-Dawley rat erythrocytes, 6 min incubation |
Why This Matters
This quantitative potency difference is critical for researchers studying structure-activity relationships (SAR) of urea transporters, as even minor N-methylation changes can significantly alter biological effect.
- [1] BindingDB. (2022). BDBM50575385 (CHEMBL4877290) Activity Data. IC50: 750 nM against rat UT-A1. View Source
- [2] BindingDB. (2021). BDBM50512257 (CHEMBL1421830) Activity Data. IC50: 2.54E+3 nM against urea transporter B in rat erythrocytes. View Source
